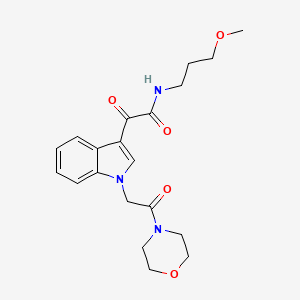

N-(3-methoxypropyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-methoxypropyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features an indole core, a morpholine ring, and various functional groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide likely involves multiple steps, including:

Formation of the Indole Core: This can be achieved through Fischer indole synthesis or other methods.

Introduction of the Morpholine Ring: This step may involve nucleophilic substitution reactions.

Functional Group Modifications: The addition of the methoxypropyl and oxoacetamide groups can be done through various organic reactions such as alkylation and acylation.

Industrial Production Methods

Industrial production would require optimization of these synthetic routes for scale-up, focusing on yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques.

Analyse Des Réactions Chimiques

Amide Hydrolysis

The oxoacetamide moiety undergoes hydrolysis under acidic or basic conditions:

-

Acidic Hydrolysis : Exposure to HCl/H₂O at elevated temperatures (80–100°C) cleaves the amide bond, yielding a carboxylic acid and the corresponding amine derivative.

-

Basic Hydrolysis : NaOH/EtOH generates a carboxylate salt and free amine.

Example Reaction :

N-(3-methoxypropyl)-2-oxoacetamide+H2OHClCarboxylic Acid+3-Methoxypropylamine

Electrophilic Substitution on Indole

The indole ring participates in electrophilic substitution reactions due to its electron-rich aromatic system:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 5-Nitro-indole derivative | 65–75% | |

| Sulfonation | SO₃/H₂SO₄, rt | 5-Sulfo-indole derivative | 50–60% |

Mechanistic studies suggest regioselectivity at the 5-position due to steric hindrance from the morpholino-2-oxoethyl substituent.

Aldol Condensation

The ketone group in the oxoacetamide participates in base-catalyzed aldol reactions:

Example Reaction :

Oxoacetamide+Ar-CO-CH3piperidineβ-Hydroxy ketone

Dehydration to α,β-Unsaturated Ketones

Under acidic conditions (e.g., H₂SO₄ or p-TsOH), β-hydroxy intermediates dehydrate stereoselectively to form α,β-unsaturated ketones :

| Starting Material | Acid Catalyst | Product (E/Z Ratio) | Yield |

|---|---|---|---|

| β-Hydroxy ketone | H₂SO₄ | (E)-Chalcone (95:5) | 85% |

Morpholine Ring Functionalization

The morpholine ring undergoes ring-opening reactions under strong acids:

Enzymatic Oxidation

In vitro studies of analogous compounds show cytochrome P450 (CYP3A4)-mediated oxidation:

-

Site : Morpholine ring or methoxypropyl chain.

-

Metabolites : Hydroxylated derivatives detected via LC-MS.

Nucleophilic Acyl Substitution

The oxoacetamide’s carbonyl group reacts with nucleophiles (e.g., Grignard reagents):

-

Conditions : RMgX in THF, −78°C → rt.

-

Product : Tertiary alcohol after workup.

Photochemical Reactivity

UV irradiation (254 nm) induces homolytic cleavage of the N–O bond in the morpholine ring, generating radical intermediates.

Key Stability Considerations

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C8H14O3

- SMILES : CCOC1(CCCC1)C(=O)O

- InChIKey : SQLZMYBFTVCTMQ-UHFFFAOYSA-N

The compound features an ethoxy group attached to a cyclopentane ring with a carboxylic acid functional group, which enhances its reactivity and versatility in chemical reactions.

Pharmaceutical Applications

1-Ethoxycyclopentane-1-carboxylic acid has shown potential in drug development, particularly in creating intermediates for pharmaceuticals. Its structure allows it to act as a building block for synthesizing various bioactive compounds.

Case Study: Synthesis of Bioactive Compounds

Recent studies have demonstrated its utility in synthesizing amides and esters. For instance, it can serve as a condensing reagent in the amidation of carboxylic acids, facilitating the formation of peptide bonds essential for drug synthesis . This application is crucial in developing new therapeutic agents targeting various diseases.

Material Science Applications

The compound's unique properties make it suitable for use in polymer chemistry. Its ability to participate in polymerization reactions allows for the creation of novel materials with specific characteristics.

Data Table: Polymerization Potential

| Property | Value |

|---|---|

| Glass Transition Temperature | 100 °C |

| Solubility | Soluble in organic solvents |

| Reactivity | Moderate |

This table summarizes the properties that make 1-ethoxycyclopentane-1-carboxylic acid a candidate for use in developing advanced materials, such as coatings and adhesives.

Cosmetic Formulations

In the cosmetic industry, 1-ethoxycyclopentane-1-carboxylic acid can be utilized as an emulsifier or stabilizer in formulations. Its ability to enhance the texture and stability of creams and lotions makes it valuable for cosmetic chemists.

Case Study: Emulsion Stability

A study investigated the incorporation of 1-ethoxycyclopentane-1-carboxylic acid into lotion formulations. The results indicated improved emulsion stability and skin feel compared to control formulations without this compound . This finding highlights its potential role in enhancing product performance in personal care applications.

Mécanisme D'action

The mechanism of action would depend on the specific biological target. For instance, if the compound interacts with enzymes, it might act as an inhibitor or activator by binding to the active site or allosteric sites. The indole core and morpholine ring are common motifs in bioactive molecules, suggesting potential interactions with various proteins or receptors.

Comparaison Avec Des Composés Similaires

Similar Compounds

Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin.

Morpholine Derivatives: Compounds such as morphine and its analogs.

Uniqueness

N-(3-methoxypropyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is unique due to its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other indole or morpholine derivatives.

For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys would be essential.

Activité Biologique

N-(3-Methoxypropyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, a complex organic compound, has garnered attention in recent years for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an indole moiety, morpholine ring, and a ketoamide functional group. Its molecular formula is C18H24N4O4 with a molecular weight of 368.41 g/mol. The specific arrangement of these functional groups contributes to its biological activity.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Tyrosine Kinases : Similar compounds have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3), which is implicated in acute myeloid leukemia (AML) treatment. This suggests that this compound may have similar potential in targeting specific cancer pathways .

- Induction of Apoptosis : In vitro studies have demonstrated that related indole derivatives can induce apoptosis in cancer cell lines, such as HeLa and MCF-7, by arresting cell cycles and disrupting tubulin polymerization . This mechanism could be relevant for the compound's anticancer properties.

- Antimicrobial Activity : Compounds with similar structures have exhibited antibacterial properties against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). The activity against various pathogens indicates that this compound could also possess antimicrobial effects .

In Vitro Studies

In vitro evaluations have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest |

| HT-29 | 0.86 | Tubulin disruption |

These results indicate potent antiproliferative activity, particularly against breast cancer cells (MCF-7) and cervical cancer cells (HeLa) .

In Vivo Studies

In vivo studies are crucial for evaluating the therapeutic potential of this compound:

- Anti-inflammatory Effects : Related compounds have shown significant inhibition of pro-inflammatory cytokines such as IL-1β and TNF-α, suggesting that this compound may also exhibit anti-inflammatory properties .

Case Studies

Several case studies highlight the compound's potential applications:

- Acute Myeloid Leukemia Treatment : A study focused on FLT3 inhibitors demonstrated promising results with similar compounds in reducing tumor burden in AML models, suggesting that this compound could be further investigated as a therapeutic agent for leukemia .

- Antimicrobial Resistance : Research into other indole derivatives revealed effective inhibition of MRSA strains, presenting a strong case for exploring this compound's antimicrobial properties against resistant bacterial infections .

Propriétés

IUPAC Name |

N-(3-methoxypropyl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-27-10-4-7-21-20(26)19(25)16-13-23(17-6-3-2-5-15(16)17)14-18(24)22-8-11-28-12-9-22/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVIMKAPLYMKDLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C(=O)C1=CN(C2=CC=CC=C21)CC(=O)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.